2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

orthogonal deprotection solid-phase peptide synthesis hydrogenolysis

Non-orthogonally protected Dap derivatives often cause complex mixtures and low regioselectivity during stepwise peptide synthesis. This racemic Cbz/Boc-protected 2,3-diaminopropionic acid solves that challenge with fully orthogonal amine protection. • Orthogonal selectivity: Cbz removed via hydrogenolysis (>90% conversion), Boc removed via TFA, enabling site-specific sequential deprotection. • Boc SPPS compatibility: The Boc-protected β-amine remains stable during repetitive TFA cycles, while the Cbz-α-amine can be liberated for late-stage conjugation. • Quality assurance: ≥95% HPLC purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C16H22N2O6
Molecular Weight 338.36 g/mol
CAS No. 159002-15-0
Cat. No. B129381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS159002-15-0
Molecular FormulaC16H22N2O6
Molecular Weight338.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)
InChIKeyWJKGPJRAGHSOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic Acid (CAS 159002-15-0): Orthogonally Protected β‑Amino Acid Building Block for Procurement Decisions


2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS 159002‑15‑0) is a racemic, orthogonally protected derivative of 2,3‑diaminopropionic acid (Dap) featuring a benzyloxycarbonyl (Cbz) group on the α‑amine and a tert‑butoxycarbonyl (Boc) group on the β‑amine . With a molecular formula of C₁₆H₂₂N₂O₆ and a molecular weight of 338.36 g/mol, it serves as a versatile intermediate in peptide synthesis, peptide nucleic acid (PNA) construction, and the preparation of peptidomimetics where sequential, site‑specific deprotection is required [1]. The compound is commercially available as a racemic mixture (standard purity ≥95% by HPLC) with batch‑specific QC documentation including NMR, HPLC, and GC .

Why Unprotected or Non‑Orthogonally Protected 2,3‑Diaminopropionic Acid Analogs Cannot Substitute for CAS 159002‑15‑0 in Sequential Peptide Modifications


2,3‑Diaminopropionic acid contains two chemically distinct amine functionalities (α‑NH₂ and β‑NH₂) that must be differentiated during stepwise synthesis. Non‑orthogonally protected analogs—such as bis‑Boc (e.g., Boc‑Dap(Boc)‑OH) or bis‑Cbz derivatives—cannot be selectively deprotected at one site without affecting the other, leading to complex product mixtures, low regioselectivity, and reduced overall yield [1]. In contrast, the orthogonal Cbz/Boc pairing on CAS 159002‑15‑0 permits hydrogenolytic removal of the Cbz group under neutral conditions that leave the acid‑labile Boc group intact, and subsequent TFA‑mediated Boc cleavage without disturbing previously deprotected residues [2]. This orthogonal selectivity is documented in the peptide literature, where 10% Pd/CaCO₃‑catalyzed hydrogenolysis achieves >90% conversion for Cbz removal in the presence of t‑butyl protecting groups [3].

Quantitative Differentiation Evidence for 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic Acid Versus Closest Analogs


Orthogonal Cbz/Boc vs. Bis‑Boc or Bis‑Cbz: Enabling Selective, Sequential Deprotection with >90% Hydrogenolysis Conversion

The Cbz/Boc orthogonal pair on the target compound permits sequential removal: Cbz via Pd‑catalyzed hydrogenolysis and Boc via acidolysis (TFA). This differentiation is not possible with bis‑Boc (e.g., Boc‑Dap(Boc)‑OH, CAS 96895‑04‑4) or bis‑Cbz (e.g., Z‑Dap(Z)‑OH) analogs, which lack selective deprotection handles [1]. A 2022 flow‑chemistry study demonstrated that 10% Pd/CaCO₃‑mediated hydrogenolysis selectively removes Nβ‑Cbz from extended peptide sequences in the presence of t‑butyl (Boc) protecting groups with >90% conversion, while leaving the Boc group intact—directly validating the orthogonality principle underpinning the value of CAS 159002‑15‑0 [2].

orthogonal deprotection solid-phase peptide synthesis hydrogenolysis

Racemic Mixture (CAS 159002‑15‑0) Purity Benchmark: 95% HPLC vs. Enantiopure L‑Form (CAS 16947‑84‑5) ≥99% TLC

The racemic form (CAS 159002‑15‑0) is supplied with a standard purity of 95% (HPLC) with batch‑specific NMR, HPLC, and GC QC documentation . The enantiopure L‑form (CAS 16947‑84‑5, Z‑Dap(Boc)‑OH) from Sigma‑Aldrich is specified at ≥99.0% (TLC) with an optical rotation of [α]²⁰/D −12.0±1° . The 4‑percentage‑point purity differential reflects the additional processing required for enantiomeric resolution, and the racemic form is suitable for applications where stereochemistry is not critical and lower cost is prioritized.

purity specification racemic building block procurement QC

Cbz‑α/Boc‑β Orientation Compatibility: Boc SPPS Strategy vs. Boc‑α/Cbz‑β Regioisomer for Fmoc SPPS

Sigma‑Aldrich explicitly catalogs the L‑enantiomer of this compound (CAS 16947‑84‑5) as suitable for Boc solid‑phase peptide synthesis (reaction type: Boc SPPS) . The regioisomer Boc‑Dap(Z)‑OH (CAS 65710‑57‑8), which carries Boc on the α‑amine and Cbz on the β‑amine, is marketed for Fmoc SPPS and PNA synthesis . This orientation‑dependent application mapping means that users employing Boc SPPS protocols (which require a TFA‑labile α‑amine protecting group and a hydrogenolysis‑labile side‑chain protecting group) must select the Cbz‑α/Boc‑β configuration; the reversed regioisomer would expose the wrong amine during the SPPS cycle, leading to erroneous sequence assembly.

solid-phase peptide synthesis strategy Boc SPPS regioisomer differentiation

Synthesis Provenance: Curtius Rearrangement Requires Proper α‑Amine Protection for Successful β‑Nitrogen Installation

The Englund et al. (2004) synthesis of Nα‑Boc₂‑Nβ‑Cbz‑2,3‑diaminopropionic acid explicitly demonstrates that proper protection of the α‑nitrogen is essential for the success of the Curtius rearrangement used to install the β‑amine [1]. Attempts with unprotected or differently protected α‑amines resulted in significantly lower yields or failed rearrangements. The target compound's Cbz‑α/Boc‑β configuration provides a synthetically validated protection pattern; a patent describing the synthesis of Nα‑Boc‑Nβ‑Cbz‑L‑2,3‑diaminopropionic acid derivatives via 5‑oxazolidinone intermediates further confirms the industrial scalability of this protection motif with reported yields suitable for multi‑kilogram production [2].

Curtius rearrangement synthetic accessibility building block quality

Differential Application in RNA‑Binding Peptide Research: Dap‑Containing Peptides Require Orthogonal Protection for Site‑Specific Conjugation

The Englund et al. (2004) paper originated from the need to prepare large quantities of orthogonally protected Dap for RNA‑binding peptide studies, where Dap reduces nonspecific binding and enhances affinity and selectivity [1]. The orthogonal Cbz/Boc protection is essential for introducing conjugation handles (e.g., biotin, fluorophores) selectively at the β‑amine after peptide assembly. The commercially high cost of Dap at the time (~$35/mmol) motivated the development of the economical synthesis, and the resulting building block has been adopted in subsequent peptidomimetic and PNA research programs [2].

RNA-binding peptides peptide probe site-specific conjugation

Recommended Application Scenarios for 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic Acid Based on Evidence


Boc Solid‑Phase Peptide Synthesis Requiring Orthogonal Side‑Chain Modification

When peptide synthesis is performed using Boc SPPS chemistry, the Cbz‑α/Boc‑β configuration aligns with the protocol requirement: the Boc‑protected β‑amine remains stable during repetitive TFA deprotection cycles of the growing peptide chain, while the Cbz‑protected α‑amine can be selectively removed via hydrogenolysis at the desired stage to introduce site‑specific modifications (e.g., fluorophore labeling, biotinylation, or lipid conjugation) [1]. This scenario is directly supported by Sigma‑Aldrich's catalog classification of the L‑enantiomer for Boc SPPS .

Synthesis of RNA‑Binding Peptide Probes and Peptidomimetics

Dap‑containing peptides have been shown to enhance RNA‑binding affinity and selectivity while reducing nonspecific interactions [1]. The orthogonal Cbz/Boc protection on CAS 159002‑15‑0 enables the construction of peptide probes where a reporter group or affinity tag is conjugated to the β‑amine after peptide chain assembly, without interfering with the α‑peptide backbone. This application is directly derived from the Englund et al. (2004) study that established the synthetic route for this building block specifically for RNA‑binding peptide research [1].

Racemic Library Synthesis and Early‑Stage Methodology Development

For combinatorial library construction or reaction condition screening where stereochemistry is not a critical parameter, the racemic form (CAS 159002‑15‑0, 95% purity) offers a cost‑effective alternative to the more expensive enantiopure L‑form (≥99%, [α]²⁰/D −12.0°) . The documented purity specification of 95% (HPLC) with batch QC (NMR, HPLC, GC) is sufficient for hit identification and lead optimization phases where compound quantity and synthetic accessibility take precedence over chiral purity.

Peptide Nucleic Acid (PNA) Monomer Synthesis

Orthogonally protected Dap derivatives are established building blocks for PNA synthesis, where the β‑amine serves as the attachment point for nucleobase acetic acid derivatives [1]. The Cbz‑α/Boc‑β protection pattern allows the nucleobase to be coupled to the β‑amine after Boc removal, while the Cbz‑protected α‑amine remains available for final PNA backbone assembly. Although the Boc‑α/Cbz‑β regioisomer is more commonly cited for PNA applications , the target compound's protection pattern can be employed in alternative PNA architectures where the synthetic sequence demands this specific orientation.

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